molecular formula C9H15NO2 B12104848 2,2-Dimethyl-1,3-dioxolane-4-butanenitrile CAS No. 132619-82-0

2,2-Dimethyl-1,3-dioxolane-4-butanenitrile

Cat. No.: B12104848
CAS No.: 132619-82-0
M. Wt: 169.22 g/mol
InChI Key: WBUXGNPHKATBOR-UHFFFAOYSA-N
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Description

2,2-Dimethyl-1,3-dioxolane-4-butanenitrile is an organic compound with the molecular formula C8H13NO2 It is a member of the dioxolane family, characterized by a five-membered ring containing two oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dimethyl-1,3-dioxolane-4-butanenitrile typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with butanenitrile under specific conditions. One common method involves the use of a solvent-free green synthesis approach, where organic acids serve as catalysts instead of inorganic acids. This method is environmentally friendly and cost-effective .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of aluminum isopropoxide as a catalyst. The reaction is carried out in the presence of acetone, which acts both as a solvent and an oxidant. This method ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,2-Dimethyl-1,3-dioxolane-4-butanenitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form alcohols or other reduced forms.

    Substitution: The nitrile group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxygen or other oxidizing agents for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can lead to a variety of functionalized derivatives .

Scientific Research Applications

2,2-Dimethyl-1,3-dioxolane-4-butanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-Dimethyl-1,3-dioxolane-4-butanenitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dimethyl-1,3-dioxolane-4-methanamine
  • 2,2-Dimethyl-1,3-dioxolane-4-methanol
  • 2,2-Dimethyl-1,3-dioxolane-4-formaldehyde

Uniqueness

2,2-Dimethyl-1,3-dioxolane-4-butanenitrile is unique due to its specific nitrile functional group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications where the nitrile group plays a crucial role .

Properties

CAS No.

132619-82-0

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

4-(2,2-dimethyl-1,3-dioxolan-4-yl)butanenitrile

InChI

InChI=1S/C9H15NO2/c1-9(2)11-7-8(12-9)5-3-4-6-10/h8H,3-5,7H2,1-2H3

InChI Key

WBUXGNPHKATBOR-UHFFFAOYSA-N

Canonical SMILES

CC1(OCC(O1)CCCC#N)C

Origin of Product

United States

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